![molecular formula C8H6N2O B13834284 5,8-Imino-2H-cyclohept[d]isoxazole](/img/structure/B13834284.png)
5,8-Imino-2H-cyclohept[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Imino-2H-cyclohept[d]isoxazole is a chemical compound with the molecular formula C8H6N2O It is known for its unique structure, which includes an imino group and an isoxazole ring fused to a cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Imino-2H-cyclohept[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cycloheptanone derivative with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Imino-2H-cyclohept[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5,8-Imino-2H-cyclohept[d]isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 5,8-Imino-2H-cyclohept[d]isoxazole involves its interaction with molecular targets such as enzymes or receptors. The imino group and isoxazole ring play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Imino-2H-cyclohept[d]isoxazole derivatives: These compounds have similar structures but with different substituents on the ring.
Isoxazole derivatives: Compounds with the isoxazole ring but different fused rings or functional groups.
Cycloheptane derivatives: Compounds with the cycloheptane ring but different functional groups or fused rings.
Uniqueness
This compound is unique due to its specific combination of an imino group and an isoxazole ring fused to a cycloheptane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H6N2O |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
3-oxa-4,11-diazatricyclo[6.2.1.02,6]undeca-1,5,7,9-tetraene |
InChI |
InChI=1S/C8H6N2O/c1-2-7-8-5(4-9-11-8)3-6(1)10-7/h1-4,9-10H |
InChI-Schlüssel |
ZSWCVPFWZRTAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CNO3)C=C1N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


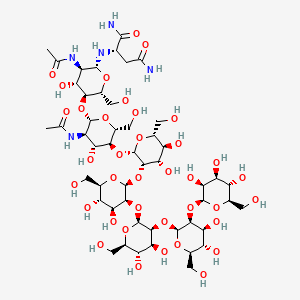
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)
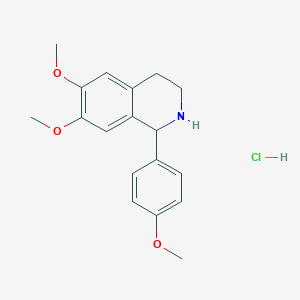
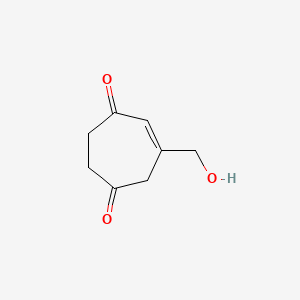
![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)
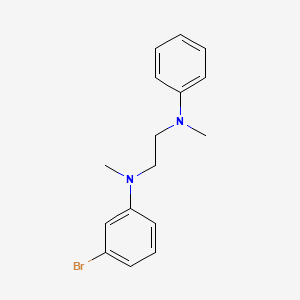
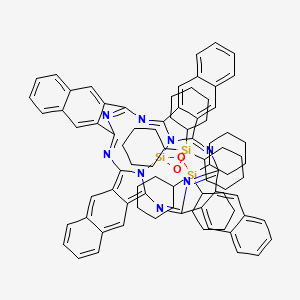
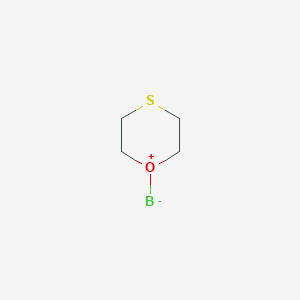
![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)
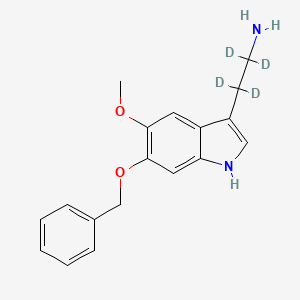
![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)
![1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
